molecular formula C8H13NO2 B194364 Arecoline CAS No. 63-75-2

Arecoline

Número de catálogo: B194364
Número CAS: 63-75-2
Peso molecular: 155.19 g/mol
Clave InChI: HJJPJSXJAXAIPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arecoline (methyl 1-methyl-1,2,5,6-tetrahydronicotinate) is a pyridine alkaloid and the primary bioactive constituent of the areca nut (Areca catechu L.). It exhibits cholinergic activity through agonism of muscarinic (M1, M2, M3) and nicotinic acetylcholine receptors (nAChRs), influencing cognitive function, smooth muscle contraction, and glandular secretion . Historically, this compound has been investigated for therapeutic applications, including Alzheimer’s disease due to its memory-enhancing effects, and as an anthelmintic agent .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La arecolina se puede sintetizar mediante varios métodos. Un método mejorado implica comenzar con acetaldehído. Este método incluye la reacción de acetaldehído con metilamina y formaldehído en condiciones específicas para producir arecolina .

Métodos de producción industrial: La producción industrial de arecolina suele implicar la extracción de las nueces de areca. El proceso de extracción incluye el secado de las nueces, seguido de la extracción con disolventes utilizando disolventes orgánicos como el éter. La arecolina extraída se purifica luego mediante procesos de destilación y cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: La arecolina experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

    Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

    Sustitución: Se pueden utilizar reactivos como los haluros de alquilo para reacciones de sustitución.

Productos principales:

Aplicaciones Científicas De Investigación

La arecolina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La arecolina ejerce sus efectos principalmente actuando como agonista en los receptores de acetilcolina muscarínicos y nicotínicos. Se une a estos receptores, lo que lleva a la estimulación del sistema nervioso parasimpático. Los objetivos moleculares incluyen el receptor de acetilcolina muscarínico M1 y M3, que están involucrados en varios procesos fisiológicos . Los efectos de la arecolina en el sistema nervioso central son similares a los de la nicotina, pero implican principalmente los receptores muscarínicos .

Comparación Con Compuestos Similares

Structural Analogs and Receptor Affinities

Arecoline shares structural homology with other areca nut alkaloids and synthetic derivatives (Table 1). Key analogs include:

  • Guvacoline : Lacks the methyl ester group at position C3.
  • Arecaidine : Hydrolyzed product of this compound, with a carboxylic acid group replacing the ester.
  • Isoarecolone : A synthetic isomer with altered stereochemistry.
  • 3-(N-Nitrosomethylamino)propionaldehyde (NMPA): A nitrosated derivative linked to genotoxicity.

Table 1: Structural Comparison of this compound and Analogs

Compound Key Structural Features Receptor Targets
This compound Methyl ester at C3, tetrahydropyridine ring M1/M3 mAChRs, α4β2 nAChRs
Guvacoline No C3 ester, saturated ring Weak mAChR activity
Arecaidine Carboxylic acid at C3 Non-cholinergic metabolites
Isoarecolone Isomerized ester and ring Reduced mAChR/nAChR activity
NMPA Nitrosated side chain DNA-reactive electrophile

Receptor Interactions :

  • This compound activates M1/M3 mAChRs and α4β2 nAChRs, inducing cholinergic effects .
  • Isoarecolone shows minimal activity on M1/M3 receptors and fails to desensitize α4β2 nAChRs, indicating reduced efficacy .
  • Guvacoline and arecaidine exhibit negligible receptor activation, instead undergoing metabolic conversion to non-reactive intermediates .

Cytotoxicity and Genotoxicity

  • This compound: Induces oxidative stress, DNA single-strand breaks, and TNF-α production, contributing to oral carcinogenesis and testicular dysfunction .
  • Nitrosated Derivatives : NMPA is 10-fold more cytotoxic than this compound in buccal epithelial cells, causing DNA-protein cross-links and glutathione depletion .
  • Guvacoline: Less toxic than this compound but synergizes with nitrosation to form genotoxic N-nitrosoguvacoline .

Table 2: Comparative Toxicity in Human Buccal Epithelial Cells

Compound IC50 (µM) DNA Damage (SSB Frequency) Thiol Depletion (%)
This compound 250 Moderate 40
NMPA 25 High 85
Guvacoline >500 Low 15

Metabolic Pathways

  • This compound undergoes hepatic oxidation to this compound 1-oxide, which hydrolyzes to arecaidine 1-oxide, a less reactive metabolite .
  • Nitrosated derivatives (e.g., NMPA) bypass detoxification pathways, forming DNA adducts linked to oral squamous cell carcinoma .

Therapeutic Potential vs. Risks

  • Cognitive Enhancement : this compound’s M1 receptor agonism improves verbal memory in Alzheimer’s models, but its short half-life and toxicity limit utility .
  • Anthelmintic Use : this compound’s molluscicidal activity is potentiated by synergists like phytolaccoside (from Phytolacca), reducing effective doses .

Actividad Biológica

Arecoline, a prominent alkaloid derived from the areca nut (Areca catechu), exhibits a wide range of biological activities that have garnered significant attention in pharmacological research. This article explores the compound's effects on various biological systems, including its pharmacological properties, potential therapeutic applications, and associated toxicities.

Overview of this compound

This compound is classified as a partial agonist of muscarinic acetylcholine receptors (mAChRs) and has been implicated in several physiological processes. Its diverse biological activities include effects on the nervous system, cardiovascular health, immune response, and cancer biology.

Pharmacological Activities

  • Neuropharmacological Effects
    • This compound has been shown to enhance cognitive function in models of Alzheimer's disease by modulating cholinergic activity. Studies indicate that low doses can improve memory performance, while higher doses may lead to adverse effects such as impaired psychomotor activation .
    • In animal models, this compound has demonstrated neuroprotective properties, promoting neuronal survival and potentially reversing memory loss associated with neurodegenerative conditions .
  • Cardiovascular Effects
    • Research indicates that this compound can induce vasorelaxation and improve endothelial function by increasing nitric oxide (NO) levels. This effect is mediated through the activation of mAChRs on endothelial cells .
    • This compound also exhibits anti-atherogenic properties by reducing inflammatory markers and promoting healthy lipid profiles .
  • Antimicrobial Activity
    • This compound has shown significant antibacterial activity against various pathogens, including Bacillus proteus and Candida albicans, with minimum inhibitory concentrations (MICs) reported at 0.8 mg/mL for these organisms .
  • Anti-cancer Properties
    • The compound has been linked to anti-tumor effects, particularly in basal cell carcinoma (BCC). This compound reduces interleukin-6 (IL-6) levels and increases p53 expression, leading to cell cycle arrest and apoptosis in cancer cells .
  • Metabolic Effects
    • This compound has been reported to improve glucose metabolism in diabetic models, suggesting potential applications in managing type 2 diabetes .

Toxicological Considerations

Despite its beneficial effects, this compound is associated with several toxicities:

  • Fibrogenic Toxicity : Long-term exposure to this compound can lead to oral submucosal fibrosis, a condition characterized by scarring of the oral tissues .
  • Hepatorenal Toxicity : Studies have indicated that this compound may exert toxic effects on liver and kidney functions when administered at high doses .
  • Reproductive Toxicity : this compound's impact on reproductive health has been documented, necessitating caution in its therapeutic use .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Action Object Experimental Model Result This compound Dose Reference
Endothelial CellsHuman umbilical vein endothelial cellsInduced mesenchymal transformation5–20 μg/mL
Neuronal CellsSprague-Dawley ratsInduced neuronal cell death50–200 μM
Cognitive FunctionHuman Alzheimer patientsImproved memory performance0.042–1.7 mg/h infusion
Cancer CellsK562 leukemia cellsInduced apoptosisNot specified

Case Studies

  • Cognitive Enhancement in Alzheimer's Disease
    • A clinical study investigated the effects of this compound on cognitive performance in Alzheimer's patients. Results showed improved memory recall at lower dosages but noted cognitive impairment at higher doses, emphasizing the need for careful dosage management .
  • Impact on Oral Health
    • A study measuring salivary levels of this compound during chewing revealed significant increases in salivary concentrations post-consumption, indicating substantial systemic absorption and potential implications for oral health and disease management .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms through which arecoline exerts its pharmacological effects, and how can these be systematically investigated?

this compound, a pyridine alkaloid, primarily acts as a partial agonist of muscarinic acetylcholine receptors (mAChRs) and a weak inhibitor of acetylcholinesterase. To investigate these mechanisms, researchers should:

  • Use in vitro receptor binding assays (e.g., radioligand displacement studies) to quantify affinity for mAChR subtypes (M1–M5) .
  • Conduct enzymatic inhibition assays with acetylcholinesterase, comparing inhibition constants (Ki) with known inhibitors like donepezil.
  • Employ cell-based models (e.g., SH-SY5Y neuronal cells) to assess downstream signaling (e.g., calcium flux, cAMP modulation) .
  • Validate findings using knock-out animal models to isolate receptor-specific effects.

Q. What standardized assays are recommended for quantifying this compound in biological matrices, and how can reproducibility be ensured?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from plasma/tissue homogenates.
  • Calibration curves: Use deuterated this compound (d3-arecoline) as an internal standard to correct for matrix effects .
  • Reproducibility: Follow FDA bioanalytical guidelines (e.g., inter-day precision <15% CV, accuracy within ±20%) and cross-validate across labs .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound's dual role as a carcinogenic and neuroprotective agent?

Contradictions arise from dose-dependent effects, tissue specificity, and model systems. Methodological strategies include:

  • Dose-response studies : Compare low doses (neuroprotective via mAChR activation) vs. high doses (DNA adduct formation via reactive metabolites) .
  • Omics integration : Perform transcriptomic profiling (RNA-seq) in oral epithelial cells vs. neuronal cells to identify divergent pathways (e.g., NF-κB vs. Nrf2).
  • Longitudinal animal models : Track oral carcinogenesis (e.g., 4-nitroquinoline-1-oxide-induced models) alongside neurobehavioral outcomes (e.g., Morris water maze) .

Q. What experimental design considerations are critical when investigating this compound's genotoxicity in heterogeneous cell populations?

  • Cell type selection : Use primary human oral keratinocytes (for carcinogenicity) and iPSC-derived neurons (for neuroprotection) to capture tissue-specific responses.
  • Confounding factors : Control for nicotine co-exposure (common in betel quid users) using co-culture systems .
  • Endpoint validation : Combine comet assays (DNA damage) with γH2AX immunofluorescence (double-strand breaks) and RNA-seq to distinguish direct vs. oxidative stress-mediated effects .

Q. How can advanced computational models improve the prediction of this compound's metabolite interactions in vivo?

  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate parameters like hepatic CYP450 metabolism (e.g., CYP2A6-mediated nitrosation) and renal clearance .
  • Molecular dynamics simulations : Predict binding affinities of this compound-N-oxide with DNA bases to identify mutagenic hotspots.
  • Machine learning : Train models on toxicity databases (e.g., Tox21) to prioritize metabolites for experimental validation .

Q. Methodological Challenges

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Non-parametric regression : Use segmented or spline regression to identify threshold doses for carcinogenic vs. neuroprotective effects.
  • Bayesian hierarchical models : Account for inter-individual variability in human epidemiological cohorts (e.g., betel quid users).
  • Meta-analysis : Pool data from in vitro and in vivo studies to quantify heterogeneity (I² statistic) and adjust for publication bias .

Q. How can researchers mitigate confounding variables in epidemiological studies linking this compound to oral submucous fibrosis (OSF)?

  • Stratified sampling : Segregate cohorts by betel quid composition (areca nut alone vs. mixed with tobacco).
  • Mendelian randomization : Use genetic variants (e.g., CYP2A6 polymorphisms) as instrumental variables to infer causality .
  • Pathway analysis : Apply Gene Set Enrichment Analysis (GSEA) to differentiate this compound-specific pathways from tobacco-associated signatures .

Q. Ethical and Reproducibility Considerations

Q. What ethical guidelines should govern preclinical studies investigating this compound's neurotoxic effects in animal models?

  • Adhere to NIH guidelines for humane endpoints (e.g., euthanasia criteria for neurobehavioral deficits) .
  • Report ARRIVE 2.0 checklist items: Randomization, blinding, and sample size justification to reduce bias .
  • Share raw data via repositories (e.g., NCBI GEO) to enable independent validation .

Q. How can researchers ensure transparency when reporting contradictory results in this compound-related studies?

  • Publish negative results in open-access platforms (e.g., PLOS ONE) to counter publication bias.
  • Disclose funding sources (e.g., tobacco industry ties) in conflict-of-interest statements .
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Q. Emerging Research Frontiers

Q. What novel methodologies could elucidate the epigenetic effects of this compound in oral carcinogenesis?

  • Single-cell ATAC-seq : Map chromatin accessibility changes in premalignant lesions.
  • CRISPR-Cas9 screens : Identify synthetic lethal genes in this compound-exposed oral organoids.
  • Methylation arrays : Profile global DNA methylation (e.g., Illumina EPIC) to detect hypermethylation of tumor suppressor genes (e.g., p16INK4a) .

Propiedades

IUPAC Name

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJPJSXJAXAIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022617
Record name Arecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

209.00 °C. @ 760.00 mm Hg
Record name Arecoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arecoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.00E+06 mg/L @ 25 °C (exp)
Record name Arecoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arecoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63-75-2
Record name Arecoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arecoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arecoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name arecoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arecoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARECOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ALN5933BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arecoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Arecoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Ten grams of arecoline HBr was dissolved in a minimal quantity (approximately 25 ml) of water and adjusted to pH 10 with saturated KOH in a separatory funnel. One hundred mls of petroleum ether was added and the layers were mixed. NaCl was then added to saturate the aqueous layer. The organic layer was collected, and the aqueous layer was extracted three more times with petroleum ether. The combined organic layers were transferred to a 500 ml round bottom flask, boiling chips were added and the petroleum ether was removed by distillation. The remaining oil was layered with N2 and stored in low-actinic glassware. The oil was anlyzed by NMR to show the absence of a halogen component.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 1,2,5,6-tetrahydro-1-methylnicotinate hydrobromide (Arecoline HBr) weighing 350 g, was dissolved in 600 ml of water. To this solution 50 g of sodium chloride was added and allowed to dissolve. To this solution approximately 400 ml of saturated sodium carbonate solution was added and the mixture extracted four times with (4×) 500 ml of ether. The combined ether extracts were dried over sodium sulfate and the ether evaporated under reduced pressure using a 40° water bath. The methyl 1,2,5,6-tetrahydro-1-methylnicotinate was distilled under aspirator vacuum to give 188 g (82%) of a pale yellow liquid with b.p. 85°/20 mm (pressure approximate). The free base was stored in a freezer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.